5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
説明
特性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c1-34-23-9-6-17(13-24(23)35-2)10-11-31-16-30-25-21-14-20(29)7-8-22(21)32(26(25)27(31)33)15-18-4-3-5-19(28)12-18/h3-9,12-14,16H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOUUOMJNPUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole class, which has gained attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activities, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H23ClF N3O3
- Molecular Weight : 465.462 g/mol
- IUPAC Name : 5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
Research indicates that compounds within the pyrimido[5,4-b]indole class can act as Toll-like receptor 4 (TLR4) agonists. The activation of TLR4 has implications in modulating immune responses and inflammation. The specific compound has been shown to influence cytokine production in both murine and human cells, suggesting a role in immune modulation .
Structure-Activity Relationship (SAR)
A study on the SAR of pyrimido[5,4-b]indoles revealed that modifications at the C8 position significantly affect biological activity. Compounds with aryl substitutions at this position exhibited enhanced potency as TLR4 agonists. For instance:
- Compound 1 : Baseline activity.
- Compound 36 : Displayed human TLR4 agonist activity at submicromolar concentrations due to additional binding interactions at the TLR4/MD-2 complex interface .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
TLR4 Activation Study :
In a controlled study involving human peripheral blood mononuclear cells (PBMCs), the compound was tested for its ability to activate TLR4. Results indicated a significant increase in pro-inflammatory cytokines, suggesting its potential use in immunotherapy . -
Cytotoxicity Assessment :
A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation. The mechanism appeared to involve apoptosis induction, although further investigations are required to elucidate the precise pathways involved .
類似化合物との比較
Substituent Variations and Their Implications
Key Observations
Halogen Effects: Chlorine (target compound) vs. fluorine () at R1: Chlorine’s larger size and higher lipophilicity may enhance target binding but reduce metabolic stability compared to fluorine .
Position 8 Substitutents :
- Fluoro (target) vs. methyl (): Fluorine’s electronegativity may stabilize the aromatic system, whereas methyl adds steric bulk, possibly hindering binding .
R2 Modifications: The 3,4-dimethoxyphenethyl group (target, ) improves solubility over simpler benzyl groups () due to methoxy’s polarity . Pyridine () and phenacylsulfanyl () substituents introduce heteroatoms, altering electronic profiles and interaction potentials .
Base Structure Comparison :
- The unsubstituted pyrimidoindolone (, MW 203.17) lacks pharmacological relevance but highlights how substituents increase molecular weight and complexity in derivatives .
Q & A
Basic: What are the standard synthetic routes for synthesizing this pyrimidoindole derivative?
Methodological Answer:
The compound is synthesized via multi-step organic reactions. Key steps include:
- Core formation : Condensation of substituted indole precursors with pyrimidine derivatives under reflux conditions (e.g., using acetic acid as a solvent at 110°C) .
- Functionalization : Introduction of the 3-chlorobenzyl and 3,4-dimethoxyphenethyl groups via alkylation or nucleophilic substitution. For example, coupling chlorobenzyl halides with the pyrimidoindole core using K₂CO₃ as a base in DMF .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates and final products. Purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .
Basic: Which spectroscopic and crystallographic methods are used to confirm its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm). ¹³C NMR confirms carbon backbone and substituent integration .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in the pyrimidoindole core) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antiviral or antitumor activity?
Methodological Answer:
- Substituent variation : Systematically modify substituents (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) to assess impact on bioactivity .
- In vitro assays : Screen against HBV DNA polymerase (IC₅₀) or cancer cell lines (e.g., HepG2, IC₅₀ via MTT assay). Compare results with analogs lacking the 8-fluoro group to evaluate its role .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to viral/cellular targets (e.g., HBV capsid proteins or topoisomerase II) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Dose-response validation : Re-test conflicting compounds across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using datasets from PubChem or ChEMBL .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antiviral : HBV replication inhibition in HepAD38 cells, measuring HBsAg/HBeAg levels via ELISA .
- Anticancer : Cytotoxicity against MCF-7 (breast cancer) or A549 (lung cancer) cells using MTT assay .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or viral polymerases .
Advanced: How can bioavailability challenges be addressed through structural modifications?
Methodological Answer:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) to the 3,4-dimethoxyphenethyl moiety .
- Metabolic stability : Replace labile esters (e.g., methoxy groups) with trifluoromethyl or cyclopropyl to reduce CYP450-mediated oxidation .
- Pharmacokinetic profiling : Conduct in vivo studies in rodent models to measure plasma half-life (t₁/₂) and tissue distribution .
Basic: What key structural features influence its pharmacological activity?
Methodological Answer:
- Pyrimidoindole core : Essential for intercalating DNA or inhibiting enzyme active sites .
- 8-Fluoro substituent : Enhances lipophilicity and membrane permeability, critical for antiviral activity .
- 3,4-Dimethoxyphenethyl group : Modulates steric hindrance and hydrogen bonding with target proteins .
Advanced: How can molecular docking guide target identification for this compound?
Methodological Answer:
- Target selection : Prioritize proteins with known pyrimidoindole interactions (e.g., HIV integrase or Aurora kinases) .
- Docking workflow : Use Schrödinger Suite or MOE to dock the compound into PDB structures (e.g., 3ERT for EGFR). Analyze binding poses and interaction scores (e.g., Glide XP score) .
- Validation : Compare predicted binding modes with mutagenesis data (e.g., alanine scanning of key residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
